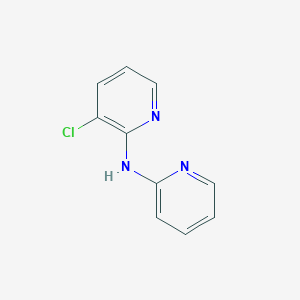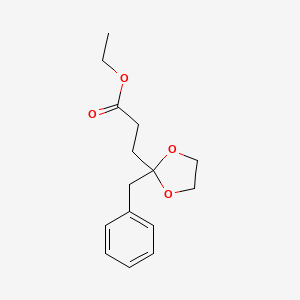
Ethyl hexanoate-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hexanoate-d11 is a deuterated compound with the molecular formula C8H5D11O2 and a molecular weight of 155.2792 . It is an isotopologue of ethyl hexanoate, where hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl hexanoate-d11 can be synthesized through the esterification of hexanoic acid with ethanol-d11. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysis. Enzymatic synthesis using lipases in a solvent-free system has been optimized to achieve high yields. The process parameters, such as temperature, enzyme dose, molar ratio of acid to alcohol, and agitation speed, are carefully controlled to maximize conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl hexanoate-d11 undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: Exchange of the alkoxy group of an ester with another alcohol.
Common Reagents and Conditions:
Esterification: Requires an acid catalyst (e.g., sulfuric acid) and heat.
Hydrolysis: Requires water and an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Transesterification: Requires an alcohol and a catalyst (e.g., sodium methoxide).
Major Products Formed:
Esterification: this compound.
Hydrolysis: Hexanoic acid and ethanol-d11.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl hexanoate-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flavors and fragrances, particularly in the food and beverage industry.
Wirkmechanismus
The mechanism of action of ethyl hexanoate-d11 involves its interaction with various molecular targets and pathways. In enzymatic reactions, it acts as a substrate for esterases and lipases, undergoing hydrolysis to produce hexanoic acid and ethanol-d11. The deuterium atoms in the compound can influence reaction kinetics and provide insights into reaction mechanisms through isotope effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl hexanoate-d11 can be compared with other similar compounds, such as:
Ethyl hexanoate: The non-deuterated version with similar chemical properties but different isotopic composition.
Ethyl butyrate: A shorter-chain ester with a fruity aroma, used in flavorings and fragrances.
Ethyl octanoate: A longer-chain ester with a similar structure but different physical and chemical properties.
The uniqueness of this compound lies in its deuterium content, which makes it valuable for research applications that require isotopic labeling .
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2 |
InChI-Schlüssel |
SHZIWNPUGXLXDT-LELBNVJRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Kanonische SMILES |
CCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
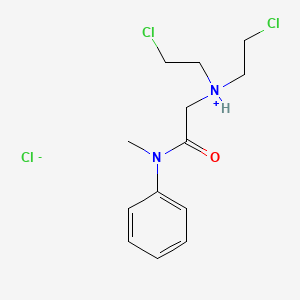
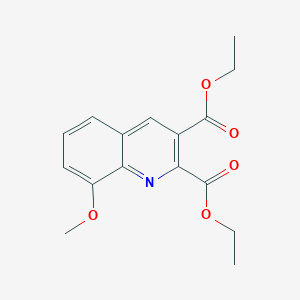
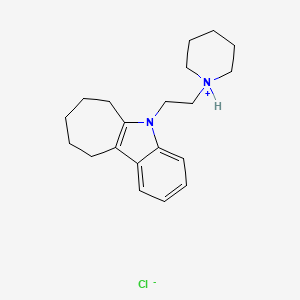
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
